Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate
Description
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is a synthetic organic compound featuring an indole core substituted at the 5-position with a piperidin-4-yl group. Both the indole nitrogen (1-position) and the piperidine nitrogen are protected by tert-butoxycarbonyl (Boc) groups. This dual Boc protection enhances the compound’s stability during synthetic processes, particularly in multi-step reactions requiring selective deprotection. The Boc groups are critical for blocking reactive amines, allowing controlled functionalization of other regions of the molecule. Such compounds are commonly utilized as intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive agents targeting GPCRs .
Properties
Molecular Formula |
C23H32N2O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)28-20(26)24-12-9-16(10-13-24)17-7-8-19-18(15-17)11-14-25(19)21(27)29-23(4,5)6/h7-8,11,14-16H,9-10,12-13H2,1-6H3 |
InChI Key |
AECNVGUDTCJEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The piperidine moiety can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield secondary amines.
Scientific Research Applications
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of this compound, it is compared to structurally analogous derivatives (Table 1). Key comparison parameters include molecular weight, solubility, stability, and synthetic applications.
Table 1: Comparative Analysis of Boc-Protected Indole-Piperidine Derivatives
Key Findings :
Protecting Group Impact: The Boc-protected compound exhibits superior stability compared to the benzyloxycarbonyl (Cbz)-protected analog, which degrades rapidly under basic conditions due to Cbz’s sensitivity to hydrogenolysis. The acetylated derivative, while stable, lacks the orthogonality of Boc for selective deprotection . Boc groups increase molecular weight and lipophilicity, reducing aqueous solubility compared to acetylated analogs (e.g., 12.3 mg/mL vs. 22.1 mg/mL in DMSO).
Structural Variations :
- Replacing the indole 1-position Boc group with a free carboxylic acid (as in 5-(1-acetylpiperidin-4-yl)indole-1-carboxylic acid) improves solubility but limits use in reactions requiring amine protection.
- Substitution at the indole 5-position (vs. 4-position in tert-butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate) alters steric interactions, impacting binding affinity in kinase assays .
Synthetic Utility :
- The dual Boc protection in the target compound allows sequential deprotection: the indole Boc group is selectively removed under mild acidic conditions (e.g., TFA), enabling subsequent functionalization of the piperidine ring.
Biological Activity
Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H30N2O4
- Molar Mass : 362.46 g/mol
- CAS Number : [Pending]
| Property | Value |
|---|---|
| Molecular Weight | 362.46 g/mol |
| Solubility | Soluble in organic solvents, slightly soluble in water |
| Density | 1.15 g/cm³ |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in neurotransmission, particularly those related to the central nervous system (CNS).
- Enzyme Inhibition : It has been noted for potential inhibition of enzymes that play crucial roles in metabolic pathways, which can affect cellular signaling and proliferation.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that it may reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
Case Study Example
In a study examining the anti-inflammatory properties of similar compounds, tert-butyl derivatives were observed to inhibit the production of pro-inflammatory cytokines in macrophages when treated at concentrations ranging from 10 to 50 µM. This suggests a dose-dependent effect that could be extrapolated to this compound.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the expected effects of this compound:
Table 2: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
